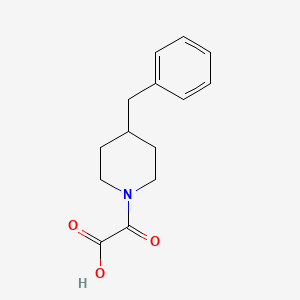

(4-Benzylpiperidin-1-yl)oxoacetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-2-oxoacetic acid |

InChI |

InChI=1S/C14H17NO3/c16-13(14(17)18)15-8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) |

InChI Key |

QNNQYQDUKTZSKR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for (4-Benzylpiperidin-1-yl)oxoacetic Acid

The primary and most direct method for the synthesis of this compound involves the chemical transformation of its corresponding ethyl ester. This process is a fundamental reaction in organic chemistry, leveraging well-established protocols for ester hydrolysis.

The synthesis of the target carboxylic acid is achieved through the hydrolysis of its ethyl ester precursor, this compound ethyl ester. This reaction involves the cleavage of the ester bond to yield a carboxylate salt, which is subsequently protonated to form the final carboxylic acid. The general transformation is a nucleophilic acyl substitution, where a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

The conversion of the ethyl ester to the carboxylic acid is typically carried out via saponification. This process involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent system, often a mixture of water and an alcohol like ethanol (B145695) or methanol. The reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete conversion.

Following the complete hydrolysis of the ester, the resulting solution contains the sodium or potassium salt of the carboxylic acid. The reaction is then cooled, and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is added. This acidification step protonates the carboxylate anion, causing the desired this compound to precipitate from the solution, allowing for its isolation through filtration.

The hydrolysis of esters to carboxylic acids is generally a high-yielding reaction. However, the efficiency can be influenced by several factors, including the choice of base, solvent, reaction temperature, and reaction time. Optimization strategies focus on ensuring the complete consumption of the starting ester while minimizing potential side reactions.

Key parameters for optimization include:

Base Equivalents: Using a slight excess of the base (e.g., 1.1 to 1.5 equivalents) can drive the reaction to completion.

Solvent System: The use of a co-solvent like ethanol or tetrahydrofuran (B95107) (THF) helps to solubilize the organic ester in the aqueous base.

Temperature: While the reaction can proceed at room temperature, heating can significantly reduce the required reaction time.

Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is crucial to determine the point of complete conversion and avoid degradation of the product. Under optimized conditions, yields for this type of transformation are typically high.

Table 1: Reaction Parameters for Hydrolysis of Ethyl Ester Precursor This table presents typical conditions and optimization variables for the saponification reaction.

| Parameter | Typical Reagents/Conditions | Optimization Considerations |

|---|---|---|

| Ester Precursor | This compound ethyl ester | Ensure high purity of starting material. |

| Base | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | LiOH can also be used; choice may affect solubility and reaction rate. |

| Solvent | Water/Ethanol, Water/Methanol, Water/THF | The ratio of organic solvent to water is adjusted to ensure homogeneity. |

| Temperature | Room Temperature to Reflux (e.g., 80 °C) | Higher temperatures increase the reaction rate but may promote side reactions. |

| Acidification | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | Acid is added until the solution is acidic (pH ~1-2) to ensure full protonation. |

| Typical Yield | >90% | Yields can be maximized by careful control of pH during workup and efficient extraction/filtration. |

Precursor Synthesis and Functionalization of the Piperidine (B6355638) Moiety

A common and effective method for synthesizing 4-benzylpiperidine (B145979) involves a two-step process starting from 4-cyanopyridine (B195900) and toluene (B28343). chemicalbook.comchemicalbook.comwikipedia.org

Step 1: Benzylation of Pyridine (B92270) Ring: 4-Cyanopyridine is reacted with toluene to form 4-benzylpyridine (B57826). wikipedia.org

Step 2: Reduction of the Pyridine Ring: The resulting 4-benzylpyridine undergoes catalytic hydrogenation to reduce the aromatic pyridine ring to a piperidine ring, thus yielding 4-benzylpiperidine. chemicalbook.comwikipedia.org

Alternative synthetic strategies may start from N-benzyl-4-piperidone, which can be transformed through various multi-step sequences. google.comresearchgate.net For instance, a Strecker condensation of N-benzyl-4-piperidone with aniline (B41778) and a cyanide source can initiate a pathway toward functionalized piperidines. researchgate.netgoogle.com

Table 2: Overview of 4-Benzylpiperidine Synthesis This table summarizes a primary synthetic route for the key precursor.

| Step | Starting Materials | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 4-Cyanopyridine, Toluene | - | 4-Benzylpyridine | wikipedia.org |

| 2 | 4-Benzylpyridine | H₂, Catalyst (e.g., Pd/C, PtO₂) | 4-Benzylpiperidine | chemicalbook.comwikipedia.org |

The 4-benzylpiperidine scaffold can be chemically modified before the addition of the oxoacetic acid group to create a diverse range of analogues. These modifications can target the piperidine ring, the benzylic carbon, or the phenyl group.

Piperidine Ring Functionalization: Direct C-H functionalization of the piperidine ring can be achieved using rhodium catalysts. nih.gov The site of functionalization (e.g., at the C2, C3, or C4 position) can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov This allows for the introduction of various substituents onto the heterocyclic core.

N-Substituent Modification: While the target molecule features a benzyl (B1604629) group at the 4-position, the nitrogen atom of the piperidine is acylated to form the final product. However, in the synthesis of related analogues, the nitrogen can be functionalized with different groups. For example, derivatives have been synthesized where the piperidine nitrogen is part of an amide linkage with various carboxylic acids. nih.govnih.gov

Phenyl Ring Substitution: The phenyl group of the benzyl moiety is susceptible to electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be performed on a suitably protected 4-benzylpiperidine precursor to introduce substituents onto the aromatic ring. These modifications can lead to a wide array of derivatives with altered electronic and steric properties.

These functionalization strategies highlight the versatility of the 4-benzylpiperidine core as a building block for creating a library of related compounds, which can then be converted to their respective oxoacetic acids.

Derivatization Chemistry of this compound

The presence of a carboxylic acid group and reactive positions on the aromatic and piperidine rings makes this compound a versatile scaffold for the synthesis of a diverse library of derivatives.

The formation of an amide bond is a cornerstone of medicinal chemistry, and the carboxylic acid moiety of this compound is readily amenable to this transformation. The reaction typically involves the coupling of the carboxylic acid with a primary or secondary amine in the presence of a suitable coupling agent. A general scheme for this reaction is presented below:

Scheme 1: General Amide Bond Formation

Where R1 and R2 can be hydrogen, alkyl, aryl, or other organic groups.

Commonly employed coupling agents for this transformation include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The choice of solvent and base is critical and is typically optimized for the specific amine being used. A variety of amines can be utilized to generate a library of novel amides with diverse functionalities.

For instance, the synthesis of N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid has been reported, highlighting a similar synthetic approach that could be applied to this compound. uj.edu.pl Similarly, the synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide demonstrates the successful formation of an amide bond with a benzylpiperidine derivative, further supporting the feasibility of this approach. nih.gov

Table 1: Representative Amide Derivatives of this compound

| Amine Reactant | Coupling Agent | Base | Product | Potential Application |

| Aniline | EDC/HOBt | Diisopropylethylamine (DIPEA) | N-phenyl-(4-benzylpiperidin-1-yl)oxoacetamide | Chemical Probe |

| Benzylamine | DCC | Triethylamine (TEA) | N-benzyl-(4-benzylpiperidin-1-yl)oxoacetamide | Synthetic Intermediate |

| Morpholine | HATU | N-Methylmorpholine (NMM) | (4-Benzylpiperidin-1-yl)(morpholino)glyoxylamide | Bioactive Molecule Scaffold |

This table presents hypothetical examples based on common amide synthesis methodologies.

The carboxylic acid group of this compound can also be converted into a range of other functional groups, with esterification being a primary example. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or through coupling agents similar to those used in amide synthesis.

Scheme 2: Fischer Esterification

Where R is an alkyl or aryl group.

Alternative methods, such as reaction with alkyl halides in the presence of a base, can also be employed. These ester derivatives can serve as valuable intermediates for further synthetic transformations or as final products with modified physicochemical properties, such as solubility and lipophilicity. For example, a green and efficient esterification method using dried Dowex H+/NaI has been reported for various organic acids, which could be applicable here. nih.gov

Beyond esters, the carboxylic acid can be reduced to the corresponding alcohol, (4-benzylpiperidin-1-yl)glycolaldehyde, using reducing agents like lithium aluminum hydride (LiAlH4). This transformation opens up another avenue for derivatization through the chemistry of alcohols.

Table 2: Examples of Carboxylic Acid Modifications

| Reagent | Reaction Type | Product |

| Methanol, H₂SO₄ | Esterification | Methyl (4-benzylpiperidin-1-yl)oxoacetate |

| Ethanol, DCC | Esterification | Ethyl (4-benzylpiperidin-1-yl)oxoacetate |

| Lithium Aluminum Hydride | Reduction | 2-(4-benzylpiperidin-1-yl)-2-hydroxyacetaldehyde |

This table provides illustrative examples of potential modifications.

To further explore the structure-activity relationship (SAR) of this compound derivatives, substituents can be introduced on both the benzyl and piperidine rings.

Aromatic Ring Substitution: The benzyl group is amenable to electrophilic aromatic substitution reactions. Depending on the desired substituent, reactions such as nitration, halogenation, or Friedel-Crafts acylation can be performed. The position of substitution (ortho, meta, or para) will be directed by the activating nature of the alkyl group. These modifications can significantly impact the electronic properties and steric profile of the molecule. The synthesis of various substituted piperidine analogs with biological activities has been reviewed, indicating the importance of such modifications. ajchem-a.com

Piperidine Ring Functionalization: While the piperidine ring is generally less reactive than the aromatic ring, modifications are still possible. For instance, N-debenzylation followed by N-alkylation with different alkyl halides can introduce diversity at the nitrogen atom. Additionally, if a suitable precursor is used in the synthesis of the piperidine ring itself, various substituents can be incorporated at other positions of the ring.

Table 3: Potential Sites for Substitution and Their Effects

| Ring | Position of Substitution | Type of Reaction | Potential Substituent | Potential Effect on Properties |

| Aromatic | Para | Nitration | -NO₂ | Electron-withdrawing, alters polarity |

| Aromatic | Ortho/Para | Halogenation | -Cl, -Br | Increases lipophilicity, potential for halogen bonding |

| Piperidine | Nitrogen (after debenzylation) | N-Alkylation | -CH₃, -C₂H₅ | Modulates basicity and steric bulk |

This table outlines hypothetical substitution strategies.

Salt Formation and Dissociation in Chemical Research

The acidic nature of the carboxylic acid group and the basic nature of the piperidine nitrogen allow for the formation of salts, which is a critical aspect of its chemistry, particularly in research applications where solubility and handling properties are important.

This compound can be converted into its corresponding acid addition salts by treatment with a suitable acid. The most common salt forms in research are hydrochloride and hydrobromide salts, which often exhibit improved crystallinity and aqueous solubility compared to the free acid.

The preparation typically involves dissolving the free acid in a suitable organic solvent, such as diethyl ether or isopropanol, and adding a solution of the acid (e.g., HCl in ether) until precipitation of the salt is complete. The resulting salt can then be isolated by filtration and dried. The synthesis of hydrochloride salts of similar piperidine-containing compounds has been well-documented. nih.gov

Table 4: Common Acid Addition Salts

| Acid | Salt Form | Potential Advantage |

| Hydrochloric Acid | Hydrochloride | Improved water solubility, crystalline solid |

| Sulfuric Acid | Sulfate | Potentially different crystal packing and dissolution profile |

| Acetic Acid | Acetate | May be suitable for specific formulation studies |

For synthetic purposes where the free carboxylic acid is required, the acid addition salt can be readily converted back to the parent compound. This is typically achieved by treating an aqueous solution of the salt with a mild base, such as sodium bicarbonate or a tertiary amine like triethylamine, until the pH is neutral or slightly basic. The free acid will then precipitate out of the solution or can be extracted into an organic solvent. This process is essentially a neutralization reaction.

Scheme 3: Regeneration of the Free Acid this compound hydrochloride + NaHCO₃ --(H₂O)--> this compound + NaCl + H₂O + CO₂

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of Analogues and Derivatives of the (4-Benzylpiperidin-1-yl)oxoacetic Acid Scaffold for SAR Investigations

The exploration of the this compound scaffold has largely been advanced through the systematic design and synthesis of a variety of analogues. A prominent class of these are the N-(1-benzylpiperidin-4-yl)arylacetamides, which have been synthesized and evaluated for their binding properties at sigma-1 (σ1) and sigma-2 (σ2) receptors. researchgate.netnih.gov The synthetic strategies employed typically involve the coupling of a substituted phenylacetic acid with a 4-amino-1-benzylpiperidine (B41602) core. This modular approach allows for extensive variation of the substituents on both the phenylacetamide and the benzyl (B1604629) moieties, facilitating detailed structure-activity relationship (SAR) studies. nih.govnih.gov

Further diversification of the scaffold has been achieved by replacing the phenyl ring of the acetamide (B32628) group with other aromatic systems such as thiophene, naphthyl, and indole. researchgate.netnih.gov These modifications have been instrumental in probing the spatial and electronic requirements of the receptor binding pocket. Additionally, analogues incorporating different linkers between the piperidine (B6355638) ring and the aromatic moiety have been synthesized to investigate the impact of conformational flexibility on biological activity. csic.esnih.gov

Identification of Key Pharmacophoric Elements within the Scaffold for Target Recognition

Through extensive SAR studies, several key pharmacophoric elements within the this compound scaffold have been identified as crucial for high-affinity binding to sigma receptors. These include:

A basic nitrogen atom within the piperidine ring, which is believed to interact with an anionic site in the receptor.

A hydrophobic benzyl group , which likely engages in hydrophobic interactions within a corresponding pocket of the receptor. Substitutions on the aromatic ring of this group can modulate affinity, though often to a lesser extent than modifications on the other side of the scaffold. researchgate.netnih.gov

An amide linker , or a bioisosteric equivalent, which acts as a hydrogen bond donor and acceptor.

An aromatic ring system (the aryl part of the arylacetamide), which participates in π-π stacking or other non-covalent interactions with aromatic residues in the binding site. Comparative molecular field analysis has indicated that the electrostatic properties of substituents on this ring strongly influence binding to σ1 receptors. nih.gov

Molecular modeling and docking studies of related pyridine (B92270) derivatives have further elucidated the binding mode, showing interactions with key amino acid residues such as Glu172, Tyr206, and Leu105 in the σ1 receptor. csic.es

Impact of Structural Changes on Ligand Efficiency and Binding Affinity in Related Chemical Series

Ligand efficiency (LE) is a critical metric in drug design that relates the binding affinity of a molecule to its size (typically the number of non-hydrogen atoms). While specific LE values for this compound derivatives are not extensively reported in the provided search results, the principles of LE can be applied to understand the SAR data.

The goal in optimizing a chemical series is to increase binding affinity without disproportionately increasing molecular size. The high affinity of some N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, with Ki values in the low nanomolar range, suggests that this scaffold is an efficient binder. nih.gov For example, the introduction of a small fluoro group at the 2-position of the phenylacetamide ring in compound 11 maintains high affinity, indicating good ligand efficiency. nih.gov In contrast, replacing the phenyl ring with larger systems like a naphthyl group does not significantly improve affinity, suggesting a potential decrease in ligand efficiency. researchgate.netnih.gov The significant loss of affinity upon replacing the phenyl ring with imidazole (B134444) or pyridyl moieties highlights the importance of the specific electronic and steric properties of the phenyl ring for efficient binding. researchgate.netnih.gov

Conformational Analysis and Its Influence on Biological Interactions

The three-dimensional conformation of a ligand is paramount for its interaction with a biological target. Conformational analysis of molecules based on the this compound scaffold, while not exhaustively detailed in the search results, is understood to play a crucial role in their biological activity. The flexibility of the bond connecting the piperidine ring to the rest of the molecule allows the benzyl and arylacetamide moieties to adopt various spatial arrangements.

The observation that the position of substituents on the phenylacetamide ring significantly impacts affinity suggests that a specific, preferred conformation is required for optimal binding. nih.gov For instance, the higher affinity of 3-substituted analogues may be due to their ability to adopt a conformation that allows for more favorable interactions with the receptor. nih.gov Molecular docking studies on related compounds have shown that the N-benzylpiperidinium system binds in a specific pocket, with the benzyl moiety engaging in π-anion interactions. csic.es This implies that the conformational orientation of the benzyl group relative to the piperidine ring is critical for productive binding. Further conformational studies, potentially using techniques like NMR spectroscopy and computational modeling, would be invaluable in fully elucidating the bioactive conformation of this class of compounds. unifi.it

Investigation of Biological Targets and Molecular Mechanisms of Derived Compounds

Exploration of Enzyme Inhibition Profiles Associated with the (4-Benzylpiperidin-1-yl) Moiety

The (4-benzylpiperidin-1-yl) moiety is a key structural feature in a variety of compounds that have been investigated for their enzyme inhibitory activity. Notably, derivatives incorporating this scaffold have shown significant potential as inhibitors of enzymes implicated in the pathology of Alzheimer's disease, particularly acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1).

Research into a series of 1,3-dimethylbenzimidazolinone derivatives containing the N-benzylpiperidine fragment has demonstrated their potent anticholinesterase activity. nih.gov For instance, compounds 15b and 15j from this series exhibited submicromolar IC50 values for AChE and BChE, respectively. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors. nih.gov Similarly, a series of N-(1-benzylpiperidin-4-yl)arylacetamides were synthesized and showed inhibitory activity against both AChE and BuChE. mdpi.com For example, compound 19 from this series was identified as a dual inhibitor of both enzymes. mdpi.com

In addition to cholinesterases, compounds with the (4-benzylpiperidin-1-yl) scaffold have been developed as BACE-1 inhibitors. BACE-1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides. nih.gov A series of molecular hybrids of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) were synthesized and evaluated for their ability to inhibit human BACE-1 (hBACE-1). acs.org Several of these compounds, such as SD-4 and SD-6 , displayed good hBACE-1 inhibitory activity in the nanomolar range. acs.org Furthermore, some notopterol derivatives incorporating a (4-benzylpiperidin-1-yl)amino moiety have been investigated as potential triple inhibitors of AChE, BACE-1, and GSK3β. acs.org

The following table summarizes the enzyme inhibition data for selected compounds containing the (4-benzylpiperidin-1-yl) moiety.

| Compound | Target Enzyme | IC50 (µM) | Source |

| 15b | eeAChE | 0.39 ± 0.11 | nih.gov |

| 15j | eqBChE | 0.16 ± 0.04 | nih.gov |

| SD-4 | hBACE-1 | 0.753 ± 0.018 | acs.org |

| SD-6 | hAChE | 0.907 ± 0.011 | acs.org |

| Donepezil (Reference) | hAChE | 0.054 ± 0.006 | acs.org |

| Donepezil (Reference) | hBACE-1 | 1.413 ± 0.017 | acs.org |

| Rivastigmine (Reference) | hAChE | 1.701 ± 0.024 | acs.org |

| Rivastigmine (Reference) | hBChE | 1.312 ± 0.013 | acs.org |

Receptor Binding Studies of Compounds Incorporating the Scaffold

Compounds incorporating the (4-benzylpiperidin-1-yl)oxoacetic acid scaffold have been the subject of numerous receptor binding studies, revealing affinities for various receptor types, most notably sigma (σ) receptors and the nociceptin/orphanin FQ (NOP) receptor.

A series of N-(1-benzylpiperidin-4-yl)arylacetamides were synthesized and evaluated for their binding properties at σ1 and σ2 receptors. nih.gov These studies consistently showed a higher affinity for σ1 receptors compared to σ2 receptors. nih.gov For example, several compounds in this series demonstrated high selectivity for σ1 receptors, with Ki (σ2) to Ki (σ1) ratios exceeding 70. acs.org The substitution pattern on both the phenylacetamide and benzyl (B1604629) moieties was found to influence binding affinity and selectivity. acs.org Another study on a radiolabeled derivative, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP), demonstrated high affinity for both σ1 and σ2 receptor subtypes. nih.gov Competition binding studies with known sigma ligands like haloperidol and DTG confirmed the high affinity of this compound. nih.gov

Derivatives of the (4-benzylpiperidin-1-yl) scaffold have also been identified as ligands for the NOP receptor, a member of the opioid receptor family. One such compound, 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24 ), was characterized as a pure antagonist at native NOP receptors with moderate potency and selectivity. nih.gov This compound was shown to attenuate the N/OFQ-induced G-protein-coupled inwardly rectifying potassium (GIRK) current in a concentration-dependent manner. nih.gov

The following table presents receptor binding data for representative compounds.

| Compound | Target Receptor | Ki (nM) | Source |

| 4-[125I]BP vs Haloperidol | Sigma Receptors | 4.6 | nih.govresearchgate.net |

| 4-[125I]BP vs DTG | Sigma Receptors | 56 | nih.govresearchgate.net |

| Compound 15 | σ1 Receptor | 1.6 | acs.org |

| Compound 24 | NOP Receptor | IC50: 2600 ± 600 | nih.gov |

| Haloperidol (Reference) | σ1 Receptor | - | acs.org |

Mechanistic Investigations of Biological Pathways Modulated by Derived Chemical Entities

The biological activities of compounds derived from the this compound scaffold, particularly their enzyme inhibition and receptor binding profiles, suggest their involvement in key biological pathways, primarily those associated with neurodegenerative diseases like Alzheimer's disease.

The inhibition of acetylcholinesterase (AChE) by these compounds directly impacts the cholinergic pathway. AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. uj.edu.pl By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is known to be impaired in Alzheimer's disease. uj.edu.pl The competitive nature of the inhibition observed for some of these derivatives suggests they interact with the active site of the enzyme. nih.gov

Furthermore, the inhibition of BACE-1 by certain derivatives points to their modulation of the amyloidogenic pathway. nih.gov BACE-1 initiates the cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-β (Aβ) peptides that aggregate to form senile plaques, a hallmark of Alzheimer's disease. nih.govnih.gov By inhibiting BACE-1, these compounds can reduce the production of Aβ, potentially slowing the progression of the disease. nih.gov

The interaction of these compounds with sigma receptors also suggests modulation of various cellular signaling pathways. Sigma receptors are involved in a range of cellular functions, including the regulation of ion channels and intracellular calcium signaling. nih.gov Their modulation can influence neuronal survival and plasticity, which are relevant to the pathophysiology of neurodegenerative disorders.

In Vitro Assay Development and Implementation for Biological Evaluation

A variety of in vitro assays have been developed and implemented to evaluate the biological activity of compounds derived from the this compound scaffold. These assays are crucial for determining enzyme inhibitory potency, receptor binding affinity, and for elucidating mechanisms of action.

For the assessment of cholinesterase inhibition, the most commonly employed method is the spectrophotometric assay developed by Ellman. nih.govmdpi.com This assay relies on the use of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as a chromogen. researchgate.net The enzyme hydrolyzes a thiocholine substrate, and the resulting thiocholine reacts with DTNB to produce a yellow-colored product that can be quantified by measuring the absorbance at a specific wavelength. researchgate.net This method is used to determine the IC50 values of the inhibitors. nih.gov

The evaluation of BACE-1 inhibition is often performed using a fluorescence resonance energy transfer (FRET)-based assay. nih.govacs.org This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. thermofisher.com In the intact substrate, the fluorescence is quenched. thermofisher.com Upon cleavage by BACE-1, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity. thermofisher.comresearchgate.net This method allows for the screening and characterization of BACE-1 inhibitors. acs.orgresearchgate.net

Receptor binding affinities are typically determined through radioligand binding assays. nih.gov These assays involve competing a test compound with a radiolabeled ligand that has a known high affinity for the target receptor. nih.gov The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor. nih.gov For functional characterization of receptor ligands, electrophysiological techniques such as patch-clamp recordings can be used to measure changes in ion channel activity in response to compound application. nih.gov

The following table provides an overview of the in vitro assays used for the biological evaluation of these compounds.

| Assay Type | Target | Principle | Measured Parameter | Source |

| Ellman's Method | Cholinesterases (AChE, BChE) | Spectrophotometric detection of a colored product from the reaction of a thiocholine substrate with DTNB. | IC50 | nih.govmdpi.comresearchgate.net |

| FRET-based Assay | BACE-1 | Measurement of increased fluorescence upon enzymatic cleavage of a FRET peptide substrate. | IC50 | nih.govacs.orgthermofisher.com |

| Radioligand Binding Assay | Receptors (e.g., Sigma, NOP) | Competition between a test compound and a radiolabeled ligand for binding to the target receptor. | Ki | nih.gov |

| Propidium Iodide (PI) Displacement Assay | AChE-Peripheral Active Site (PAS) | Measurement of the displacement of a fluorescent probe (PI) from the PAS of AChE by a test compound. | % Displacement | nih.govacs.org |

Computational Chemistry and Molecular Modeling Approaches

Conformational Analysis of (4-Benzylpiperidin-1-yl)oxoacetic Acid and Its Derivatives Using Quantum Mechanics

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, which contains multiple rotatable bonds and a piperidine (B6355638) ring, understanding its conformational preferences is paramount. Quantum mechanics (QM) calculations offer a highly accurate method for exploring the potential energy surface of a molecule to identify its stable, low-energy conformers. nih.gov

The piperidine ring can adopt several conformations, such as chair, boat, and twist-boat. rsc.org For substituted piperidines, the chair conformation is typically the most stable. The orientation of the benzyl (B1604629) group at the C4 position can be either axial or equatorial, with the equatorial position generally being more energetically favorable to minimize steric hindrance. nih.gov Similarly, the oxoacetic acid moiety at the N1 position has rotational freedom.

QM methods, such as Density Functional Theory (DFT), are employed to perform geometry optimizations starting from various initial structures. These calculations can reveal the relative energies of different conformers, helping to identify the most likely bioactive conformation—the specific shape the molecule adopts when it binds to its biological target. nih.gov For instance, analysis might show that while the equatorial conformer is more stable in solution, the axial conformer is necessary for optimal interaction with a specific receptor pocket.

Table 1: Hypothetical Quantum Mechanics Conformational Analysis of this compound This table illustrates potential results from a QM analysis, showing the relative stability of different conformers.

| Conformer | Benzyl Group Orientation | Piperidine Ring Conformation | Relative Energy (kcal/mol) | Population (%) at 298K |

|---|---|---|---|---|

| 1 | Equatorial | Chair | 0.00 | 75.8 |

| 2 | Axial | Chair | 1.50 | 8.8 |

| 3 | Equatorial | Twist-Boat | 3.50 | 0.5 |

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netbiointerfaceresearch.com In drug discovery, this involves docking a ligand, such as a derivative of this compound, into the active site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified by a scoring function that estimates the strength of the interaction. tandfonline.com

The process begins with the three-dimensional structures of both the ligand (often a low-energy conformer identified from QM analysis) and the target protein, typically obtained from the Protein Data Bank (PDB). nottingham.ac.uk The docking algorithm then samples a large number of possible orientations of the ligand within the protein's binding site and scores each pose.

Successful docking can reveal key molecular interactions, such as:

Hydrogen bonds: The carboxylic acid of the oxoacetic acid moiety is a prime candidate for forming hydrogen bonds with polar residues (e.g., Arginine, Lysine, Histidine) in the active site.

Hydrophobic interactions: The benzyl group can fit into hydrophobic pockets, interacting with nonpolar residues like Leucine, Valine, and Phenylalanine.

Ionic interactions: The protonated piperidine nitrogen can form salt bridges with negatively charged residues like Aspartate or Glutamate. nih.gov

These insights are crucial for structure-based drug design, allowing chemists to modify the scaffold to enhance these interactions and thereby improve potency and selectivity. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound Derivatives Against a Hypothetical Kinase Target

| Compound ID | Modification on Benzyl Ring | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|---|

| BPOA-01 | None | -8.5 | Asp184, Lys72 | Hydrogen Bond, Ionic |

| BPOA-02 | 4-Fluoro | -9.1 | Asp184, Lys72, Phe168 | Hydrogen Bond, Ionic, Hydrophobic |

| BPOA-03 | 4-Hydroxy | -9.5 | Asp184, Lys72, Tyr170 | Hydrogen Bond (x2), Ionic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For the this compound scaffold, QSAR can be used to guide the optimization of derivatives by predicting the activity of unsynthesized compounds. nih.govnih.gov

The first step in QSAR is to generate a set of molecular descriptors for each compound in a training set with known biological activity. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). Various statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with activity. researchgate.net

A robust QSAR model can identify which structural features are most important for activity. For example, a model might reveal that higher hydrophobicity on the benzyl ring and the presence of a hydrogen bond donor at the para-position are positively correlated with inhibitory potency. This information allows medicinal chemists to prioritize the synthesis of new derivatives that are predicted to have improved activity, saving significant time and resources. nih.gov

Table 3: Example Dataset for a QSAR Model of this compound Analogs

| Compound ID | LogP (Hydrophobicity) | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) | Experimental IC₅₀ (nM) | Predicted IC₅₀ (nM) |

|---|---|---|---|---|---|

| BPOA-01 | 2.85 | 60.36 | 261.31 | 150 | 145 |

| BPOA-02 | 3.03 | 60.36 | 279.30 | 85 | 92 |

| BPOA-03 | 2.60 | 80.59 | 277.31 | 55 | 60 |

Molecular Dynamics Simulations to Elucidate Ligand-Protein Binding Mechanisms

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. nih.govresearchgate.net An MD simulation can provide critical insights into the stability of the docked pose, the flexibility of the protein and ligand, and the role of solvent molecules in the binding process. nottingham.ac.uk

Starting from the best-docked complex, an MD simulation solves Newton's equations of motion for every atom in the system, which is solvated in a box of water molecules and ions to mimic physiological conditions. The simulation, typically run for nanoseconds to microseconds, generates a trajectory of atomic coordinates.

Analysis of this trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored. A stable RMSD over time suggests a stable binding mode. researchgate.net

Key Interactions: The persistence of hydrogen bonds and other interactions observed in docking can be quantified, confirming their importance for binding. researchgate.net

Conformational Changes: MD can show how the protein or ligand might adjust their conformations to achieve an optimal fit, a phenomenon known as "induced fit."

MD simulations are computationally intensive but provide a more realistic and detailed understanding of the binding event than static models alone, helping to validate docking results and refine hypotheses about the mechanism of action. nih.gov

Table 4: Summary of a Hypothetical 100 ns MD Simulation for the BPOA-03-Kinase Complex

| Metric | Average Value | Interpretation |

|---|---|---|

| Protein Backbone RMSD | 1.8 ± 0.3 Å | The protein structure is stable throughout the simulation. |

| Ligand RMSD (relative to protein) | 1.2 ± 0.4 Å | The ligand remains stably bound in the active site. |

| Hydrogen Bond Occupancy (BPOA-03 to Asp184) | 95.2% | The hydrogen bond is highly stable and critical for binding. |

In Silico Screening and Library Design Based on the this compound Scaffold

In silico or virtual screening is a powerful method to search large chemical databases for novel compounds that are likely to bind to a target of interest. nih.govnih.gov The this compound structure can be used as a scaffold for designing a focused virtual library or as a query in a similarity search.

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method uses molecular docking to screen large libraries of compounds (such as ZINC or Enamine REAL) against the 3D structure of the target protein. nih.govschrodinger.com Millions of compounds can be docked and scored, and the top-ranking hits are selected for experimental testing. This approach can identify novel chemotypes that are structurally different from known inhibitors. researchgate.net

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, a known active molecule like this compound can be used as a template. The screening searches for molecules in a database that have a similar shape or pharmacophore (the spatial arrangement of essential features) to the template molecule.

These screening efforts can rapidly identify a diverse set of promising hit compounds, significantly expanding the chemical space around the initial scaffold and increasing the chances of discovering a potent and novel drug candidate.

Table 5: Illustrative Hit List from a Virtual Screening Campaign Using the BPOA Scaffold

| Hit ID | Source Library | Docking Score (kcal/mol) | Structural Similarity to BPOA (Tanimoto) |

|---|---|---|---|

| ZINC12345678 | ZINC | -10.2 | 0.75 |

| ENR-987654 | Enamine REAL | -9.9 | 0.68 |

| MPT-135791 | MolPort | -9.7 | 0.81 |

Advanced Analytical and Spectroscopic Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (4-Benzylpiperidin-1-yl)oxoacetic acid in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule. researchgate.netipb.pt

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the protons of the piperidine (B6355638) ring. The aromatic protons would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂) adjacent to the phenyl ring would likely resonate as a doublet. The protons on the piperidine ring would exhibit complex multiplets due to their diastereotopic nature and coupling with adjacent protons. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift, often above δ 10 ppm, though its position can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would feature signals for the two carbonyl carbons (one from the oxo group and one from the carboxylic acid) at the most downfield positions (>160 ppm). The aromatic carbons of the benzyl group would resonate in the typical aromatic region (δ 120-140 ppm). The remaining signals would correspond to the carbons of the piperidine ring and the benzylic methylene carbon.

Conformational Analysis: The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. The orientation of the benzyl group (axial vs. equatorial) can be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which can reveal through-space proximity between protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift ranges for similar structural motifs.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | >10 (broad s) | 165-175 |

| Oxoamide (B1213200) (C=O) | - | 160-170 |

| Aromatic (C₆H₅) | 7.2 - 7.4 (m) | 125-140 |

| Benzylic (CH₂) | ~2.6 (d) | 40-45 |

| Piperidine (α-CH₂) | 3.0 - 4.0 (m) | 40-50 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis in Synthetic and Mechanistic Studies

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which can provide valuable structural information. The nominal molecular weight of the compound is 247.29 g/mol . nbinno.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.gov

Fragmentation Analysis: The fragmentation of this compound upon ionization (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) can be predicted based on its structure. nih.govnih.gov

Alpha-Cleavage: A common fragmentation pathway involves the cleavage of the bond alpha to the nitrogen atom in the piperidine ring.

Benzylic Cleavage: Cleavage of the bond between the piperidine ring and the benzyl group is highly probable, leading to the formation of a stable benzyl cation or tropylium (B1234903) ion at m/z 91.

Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da) or the entire carboxylic acid moiety is an expected fragmentation pathway, particularly in ESI-MS.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo characteristic ring-opening and fragmentation pathways. researchgate.net

These fragmentation patterns are essential in mechanistic studies to identify reaction intermediates and byproducts, and in synthetic chemistry to confirm the structure of the target molecule. mdpi.com

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 248 | [M+H]⁺ | Protonated molecule (ESI) |

| 202 | [M-COOH]⁺ | Loss of carboxylic acid group |

| 174 | [M-C₆H₅CH₂]⁺ | Loss of benzyl group |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its chemical bonds. libretexts.org

The key characteristic absorption bands expected in the IR spectrum include:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and benzyl methylene groups will appear just below 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl (C=O) stretching bands are anticipated. The carboxylic acid carbonyl will absorb strongly in the range of 1700-1725 cm⁻¹. The oxoamide carbonyl is expected to absorb at a lower wavenumber, typically between 1630-1680 cm⁻¹, due to the electronic effect of the adjacent nitrogen atom.

C-N Stretch: The C-N stretching vibration of the tertiary amide-like structure would appear in the 1200-1350 cm⁻¹ region.

Aromatic C=C Bends: Bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the benzene (B151609) ring.

IR spectroscopy is also highly effective for reaction monitoring, for instance, by observing the disappearance of the N-H stretch from the 4-benzylpiperidine (B145979) starting material and the appearance of the characteristic carbonyl and O-H bands of the final product.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 3000 |

| Carboxylic Acid C=O | C=O stretch | 1700 - 1725 |

| Oxoamide C=O | C=O stretch | 1630 - 1680 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation of Research Samples

Chromatographic techniques are fundamental for assessing the purity of synthesized this compound and for its isolation from reaction mixtures. rsc.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for determining the purity of the compound. A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acidic modifier (such as formic acid or trifluoroacetic acid) to ensure good peak shape for the carboxylic acid. Detection is commonly performed using a UV detector, leveraging the chromophore of the benzyl group (typically at wavelengths around 254 nm). The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Due to the low volatility and polar nature of the carboxylic acid group, direct analysis of this compound by GC can be challenging, potentially leading to poor peak shape and thermal degradation. Therefore, derivatization, such as conversion to a more volatile ester (e.g., a methyl or ethyl ester), is often required prior to GC analysis. When coupled with a mass spectrometer (GC-MS), this technique can be used to separate and identify volatile impurities in the sample. unodc.org

Preparative Chromatography: For the isolation and purification of research samples, preparative HPLC or flash column chromatography on silica (B1680970) gel is commonly employed. rsc.org The choice of eluent is critical for achieving good separation from starting materials and byproducts.

X-ray Crystallography for Solid-State Structure Determination of this compound and Its Co-Crystals

Solid-State Structure: Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. Although a specific crystal structure for this compound has not been publicly reported, this technique would provide invaluable data on bond lengths, bond angles, and torsional angles. nih.gov It would also reveal the details of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictates the crystal packing. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, suggesting that it would likely form dimeric structures or extended hydrogen-bonded chains in the crystal lattice.

Co-Crystals: The presence of a robust hydrogen-bonding group (the carboxylic acid) makes this compound an excellent candidate for forming pharmaceutical co-crystals. jonesday.com Co-crystals are multi-component crystalline solids where the components (an active pharmaceutical ingredient and a co-former) are linked by non-covalent interactions, typically hydrogen bonds. japsonline.com

By co-crystallizing this compound with pharmaceutically acceptable co-formers (e.g., other acids, amides like nicotinamide, or bases like piperazine), it may be possible to modify its physicochemical properties, such as solubility, dissolution rate, and stability, without altering the covalent structure of the molecule itself. nih.govmdpi.com X-ray crystallography would be essential to confirm the formation of a true co-crystal (as opposed to a simple mixture or a salt) and to understand the specific supramolecular synthons that govern the assembly of the co-crystal structure. scielo.org.zagoogle.com

Role of 4 Benzylpiperidin 1 Yl Oxoacetic Acid in the Design and Discovery of Novel Chemical Entities

Utilization as a Versatile Building Block in Medicinal Chemistry Research

(4-Benzylpiperidin-1-yl)oxoacetic acid serves as a highly adaptable building block in the synthesis of complex bioactive molecules. The benzyl (B1604629) group attached to the piperidine (B6355638) nitrogen and the oxoacetic acid functional group provide multiple points for chemical modification, allowing for the generation of a diverse range of derivatives. The piperidine ring itself is a common motif in many pharmaceuticals due to its favorable pharmacokinetic properties.

The true versatility of this compound lies in the reactivity of the oxoacetic acid group. This functional group can readily participate in a variety of chemical reactions, including amidation, esterification, and the formation of various heterocyclic rings. This enables medicinal chemists to append a wide array of substituents to the piperidine nitrogen, thereby systematically altering the steric and electronic properties of the resulting molecules. This approach is crucial for establishing structure-activity relationships (SAR), which are fundamental to understanding how a molecule's structure influences its biological activity. For instance, derivatives of the N-benzylpiperidine scaffold have been extensively explored in the development of cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.govresearchgate.net

Integration into Chemical Libraries for High-Throughput Screening Initiatives

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid screening of large collections of compounds, known as chemical libraries, against biological targets to identify "hits". nih.govnih.gov The inclusion of building blocks like this compound in these libraries is of paramount importance. Its structural features, particularly the privileged N-benzylpiperidine core, make it an attractive starting point for generating libraries with a high degree of chemical diversity and drug-like properties.

Compound libraries can be either diversity-oriented, aiming to cover a broad range of chemical space, or focused on specific biological targets or target families. The adaptability of the this compound scaffold allows for its use in both types of libraries. By reacting the oxoacetic acid moiety with a diverse set of amines or alcohols, a large number of distinct compounds can be synthesized in a combinatorial fashion. uzh.ch This parallel synthesis approach is highly efficient for populating screening libraries with novel chemical entities, increasing the probability of identifying promising lead compounds for further development.

Strategies for Scaffold-Based Lead Compound Identification and Optimization

Scaffold-based drug design is a powerful strategy that focuses on a central molecular framework, or scaffold, that is known to interact with a specific biological target. Once a promising scaffold is identified, medicinal chemists systematically modify its peripheral substituents to enhance potency, selectivity, and pharmacokinetic properties. The (4-Benzylpiperidin-1-yl) moiety is a well-established scaffold in medicinal chemistry.

The process of lead optimization often involves iterative cycles of chemical synthesis and biological testing. The oxoacetic acid group of this compound provides a convenient handle for such iterative modifications. For example, if an initial screen identifies a derivative with modest activity, chemists can synthesize a focused library of analogs by introducing a variety of different groups at the oxoacetic acid position. This allows for a detailed exploration of the chemical space around the initial hit, leading to the identification of compounds with improved biological profiles. Structure-activity relationship (SAR) studies on derivatives of the 1-benzylpiperidine (B1218667) scaffold have been instrumental in the discovery of potent inhibitors of acetylcholinesterase. nih.gov

Contribution to the Development of Compounds with Modulated Biological Activities

The utility of this compound as a building block is ultimately demonstrated by its contribution to the development of compounds with significant and modulated biological activities. The N-benzylpiperidine scaffold has been incorporated into a variety of molecules targeting different biological pathways.

One notable area of research has been the development of cholinesterase inhibitors. By attaching various heterocyclic and aromatic moieties to the N-benzylpiperidine core, researchers have synthesized compounds with potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. nih.govnih.gov For instance, a series of molecular hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) acetamides were developed and evaluated as multifunctional agents for Alzheimer's disease, showing promising inhibitory profiles against human AChE and BChE. researchgate.net

The table below presents a selection of N-benzylpiperidine derivatives and their reported biological activities, illustrating the impact of this scaffold in medicinal chemistry research.

| Compound ID | Target(s) | Biological Activity (IC₅₀/Kᵢ) |

| 13e (E2020) | Acetylcholinesterase (AChE) | IC₅₀ = 5.7 nM nih.gov |

| Compound 5 | Acetylcholinesterase (AChE) | IC₅₀ = 13 nM nih.gov |

| Compound SD-4 | hAChE, hBChE, hBACE-1 | Multifunctional Inhibitor researchgate.net |

| Compound SD-6 | hAChE, hBChE, hBACE-1 | Multifunctional Inhibitor researchgate.net |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Scaffold Diversification

The development of novel and efficient synthetic routes is crucial for generating a diverse library of (4-Benzylpiperidin-1-yl)oxoacetic acid analogs. Current synthetic strategies often rely on established methods for the formation of the piperidine (B6355638) ring and subsequent N-alkylation and functionalization. Future efforts could focus on the following areas to enhance scaffold diversification:

Late-Stage Functionalization: Developing methodologies for the late-stage functionalization of the benzyl (B1604629) and piperidine rings would allow for the rapid generation of analogs with diverse substitution patterns. Techniques such as C-H activation could be explored to introduce a variety of functional groups at positions that are not readily accessible through traditional methods.

Asymmetric Synthesis: The stereochemistry of substituents on the piperidine ring can significantly impact biological activity. The development of stereoselective synthetic routes to introduce chiral centers would provide access to a wider range of chemical space and potentially lead to more potent and selective compounds.

Flow Chemistry: Utilizing flow chemistry could offer several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to perform multi-step syntheses in a continuous fashion. This could accelerate the synthesis of analog libraries for screening.

Combinatorial Chemistry: The application of combinatorial chemistry approaches, where a large number of compounds are synthesized simultaneously, could be used to rapidly generate a large and diverse library of this compound derivatives for high-throughput screening.

A variety of synthetic routes have been developed for piperidine-4-one and its derivatives, which serve as key intermediates for many N-benzylpiperidine compounds. chemrevlett.comacs.org These methods often involve condensation reactions, such as the Mannich condensation, to construct the piperidine ring. chemrevlett.com Further modifications, including the introduction of the N-benzyl group and other substituents, can be achieved through various alkylation and coupling reactions. unisi.itamazonaws.comgoogle.com The synthesis of N-benzylpiperidine analogs has been a subject of interest in medicinal chemistry, with various strategies reported for their preparation. unisi.itnih.govjddtonline.info

| Synthetic Strategy | Description | Potential for Diversification |

| Mannich Condensation | A one-pot reaction involving an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound to form the piperidine ring. | Allows for variation in the substituents on the piperidine ring. |

| N-Alkylation | Introduction of the benzyl group onto the piperidine nitrogen. | A wide range of substituted benzyl groups can be introduced. |

| Cross-Coupling Reactions | Palladium-catalyzed reactions to form C-C and C-N bonds. | Enables the introduction of diverse aryl and heteroaryl substituents. |

| Late-Stage Functionalization | Modification of the scaffold at a late stage in the synthesis. | Provides access to analogs that are difficult to synthesize by other methods. |

Application in Fragment-Based Drug Discovery (FBDD) as a Core Fragment

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. nih.govnih.govnih.govfrontiersin.orgresearchgate.netyoutube.comdrugdiscoverychemistry.com This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The N-benzylpiperidine motif is considered a "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds. researchgate.netnih.govnih.govmdpi.com This makes the this compound scaffold an attractive candidate for use as a core fragment in FBDD campaigns.

The structural rigidity of the piperidine ring combined with the conformational flexibility of the benzyl group allows for specific interactions with target proteins. researchgate.netnih.gov The oxoacetic acid moiety provides a handle for further chemical modification and can participate in key hydrogen bonding interactions.

Strategies for utilizing this compound in FBDD:

Fragment Library Inclusion: The core scaffold and its simple derivatives can be included in fragment libraries for screening against a wide range of biological targets.

Fragment Growing: Once a hit is identified, the oxoacetic acid group can be elaborated to grow the fragment into a more potent lead compound by exploring favorable interactions within the binding pocket. youtube.com

Fragment Linking: If two fragments containing the this compound scaffold bind to adjacent sites on a target, they can be linked together to create a more potent molecule. youtube.com

Fragment Merging: The scaffold can be merged with other known fragments to generate novel chemical entities with improved binding affinity and drug-like properties. youtube.com

The success of FBDD relies on sensitive biophysical techniques to detect the weak binding of fragments, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR). nih.govnih.gov

Investigation of Multi-Target Ligand Design Incorporating the Scaffold

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological targets. nih.gov The design of multi-target ligands, which can modulate several targets simultaneously, is a promising therapeutic strategy. nih.govnih.gov The N-benzylpiperidine scaffold has been successfully incorporated into multi-target ligands, particularly for Alzheimer's disease. nih.govresearchgate.netmdpi.comnih.gov

For instance, N-benzylpiperidine analogs have been designed and synthesized as dual inhibitors of acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in the pathogenesis of Alzheimer's disease. nih.govresearchgate.net Other studies have focused on developing dual inhibitors of histone deacetylases (HDAC) and AChE. nih.gov

The this compound scaffold provides a versatile platform for the design of multi-target ligands. The benzyl group can be modified to interact with one target, while the oxoacetic acid moiety can be functionalized to bind to a second target.

| Target Combination | Disease Area | Rationale for Multi-Targeting |

| AChE and BACE-1 | Alzheimer's Disease | To simultaneously address the cholinergic deficit and amyloid-β plaque formation. nih.govresearchgate.net |

| HDAC and AChE | Alzheimer's Disease | To combine cognitive enhancement with potential neuroprotective effects. nih.gov |

| Sigma Receptors (S1R and S2R) | Cancer | To target multiple pathways involved in tumor growth and progression. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govbeilstein-journals.orgresearchgate.netstanford.edu These computational tools can be applied to various stages of the drug discovery process, from target identification to lead optimization.

Applications of AI/ML for this compound:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and pharmacokinetic profiles of novel this compound analogs. This can help to prioritize the synthesis of the most promising compounds.

De Novo Design: Generative AI models can be used to design novel molecules based on the this compound scaffold with desired properties. These models can explore a vast chemical space and propose innovative structures that may not be conceived through traditional medicinal chemistry approaches.

Synthesis Planning: AI-powered retrosynthesis tools can assist in planning the most efficient synthetic routes for novel analogs, saving time and resources. beilstein-journals.org

Virtual Screening: ML models can be used to screen large virtual libraries of compounds to identify those that are most likely to be active against a specific target. nih.gov

The integration of AI and ML with experimental validation can create a powerful feedback loop, where computational predictions guide experimental work, and the resulting data is used to improve the predictive models.

Development of Advanced Probes for Biological System Interrogation

Chemical probes are small molecules used to study the function of proteins and other biological molecules in their native environment. mskcc.orgolemiss.educhemicalprobes.orgscispace.com The development of advanced probes based on the this compound scaffold could provide valuable tools for understanding complex biological processes.

Potential applications for probes derived from this scaffold:

Target Identification and Validation: Labeled versions of the molecule (e.g., with fluorescent tags or biotin) could be used to identify the cellular targets of bioactive compounds.

Imaging Probes: Fluorescently labeled analogs could be developed for use in cellular imaging techniques, such as fluorescence microscopy, to visualize the subcellular localization of the target protein.

Affinity-Based Probes: The scaffold could be functionalized with a reactive group to create affinity-based probes for covalently labeling and identifying the binding partners of the molecule.

PET Ligands: Radiolabeled versions of the compound could be developed as positron emission tomography (PET) ligands for in vivo imaging of target distribution and engagement in the brain and other organs.

The design and synthesis of high-quality chemical probes require careful consideration of factors such as potency, selectivity, and cell permeability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-benzylpiperidin-1-yl)oxoacetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of oxoacetic acid derivatives typically involves esterification, amidation, or nucleophilic substitution. For example, oxoacetic acid esters can be synthesized via acid-catalyzed esterification under reflux (e.g., H₂SO₄ with alcohol) . Piperidine derivatives like 4-benzylpiperidine may undergo coupling with oxoacetic acid precursors using activating agents (e.g., carbodiimides) in anhydrous solvents (e.g., DMF). Optimization of reaction time, temperature, and stoichiometric ratios is critical to minimize side products like hydrolyzed acids or unreacted intermediates. Purity can be enhanced via recrystallization or column chromatography .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Identify characteristic bands for the oxoacetic acid moiety (C=O stretch at ~1700–1750 cm⁻¹) and benzylpiperidine (C-H aromatic stretches at ~3000–3100 cm⁻¹) .

- ¹H/¹³C NMR : Confirm the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and piperidine ring (N-CH₂ at δ 2.5–3.5 ppm). The oxoacetic acid carbonyl carbon appears at δ 165–175 ppm in ¹³C NMR .

- Mass Spectrometry : Validate molecular weight via ESI-MS, observing the parent ion [M+H]⁺ and fragmentation patterns consistent with piperidine ring cleavage .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Oxoacetic acid derivatives are prone to hydrolysis under acidic or alkaline conditions. Stability studies should include:

- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) and monitor decomposition via HPLC at 25°C and 40°C. Hydrolysis products (e.g., benzylpiperidine and oxalic acid) indicate instability .

- Thermal analysis : Use TGA/DSC to assess decomposition temperatures. Oxoacetic acid moieties typically degrade above 150°C, while piperidine rings remain stable up to 250°C .

Advanced Research Questions

Q. How can chemoselective reactions be designed to modify the oxoacetic acid moiety without affecting the benzylpiperidine group?

- Methodological Answer :

- Reduction : Use NaBH₄ or LiAlH₄ selectively reduce the ketone to a secondary alcohol, leaving the piperidine ring intact. Solvent choice (e.g., THF vs. Et₂O) influences reaction efficiency .

- Hydrosilylation : Catalytic hydrosilylation (e.g., with Et₃SiH) converts the carbonyl to a silyl ether, which can be hydrolyzed to a hydroxyl group. This method avoids side reactions with tertiary amines in the piperidine ring .

Q. What computational approaches (e.g., DFT, Fukui analysis) predict reactive sites in this compound for electrophilic/nucleophilic attacks?

- Methodological Answer :

- *DFT (B3LYP/6-31G)**: Calculate electrostatic potential surfaces to identify electron-rich (benzyl group) and electron-poor (oxoacetic acid) regions. Fukui functions (ƒ⁺/ƒ⁻) quantify nucleophilic (piperidine N) and electrophilic (carbonyl C) sites .

- Molecular Dynamics : Simulate solvent interactions to assess steric hindrance around the piperidine ring, which may limit reagent access to the oxoacetic acid group .

Q. How do structural modifications (e.g., substituents on the benzyl group) influence biological activity in enzyme inhibition assays?

- Methodological Answer :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) substituents on the benzyl ring. Test inhibition of target enzymes (e.g., proteases) via fluorescence-based assays.

- Docking Simulations : Use AutoDock Vina to model interactions between modified derivatives and enzyme active sites. Correlate binding energies (ΔG) with experimental IC₅₀ values .

Experimental Design & Data Analysis

Q. How to resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. Variability often arises from differences in compound solubility (use DMSO vs. aqueous buffers) or metabolic interference .

- Dose-response validation : Replicate key experiments with standardized protocols (e.g., fixed ATP concentrations in kinase assays) to isolate compound-specific effects .

Q. What chromatographic techniques optimize separation of this compound from rotational isomers or degradation products?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of methanol:phosphate buffer (38.5:61.5 v/v) heated to 60°C to collapse rotational isomers into a single peak. Adjust buffer concentration (10–20 mM Na₂HPO₄) to sharpen peak resolution .

- LC-MS/MS : Employ MRM mode to distinguish degradation products (e.g., m/z transitions specific to hydrolyzed fragments) .

Safety & Handling

Q. What precautions are necessary when handling this compound due to its potential toxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.